5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Medicinal chemistry Fragment-based drug design Physicochemical property triage

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2092431-11-1) is a chiral, partially saturated bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile family. The 5-methyl substituent on the tetrahydropyrimidine ring constitutes the minimal structural feature that defines the core skeleton of the FDA‑approved Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib (Brukinsa®) , distinguishing it from the unsubstituted parent scaffold.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 2092431-11-1
Cat. No. B2617080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS2092431-11-1
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1CCN2C(=C(C=N2)C#N)N1
InChIInChI=1S/C8H10N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h5-6,11H,2-3H2,1H3
InChIKeyFKURNPMVEXUGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2092431-11-1): Core Skeleton of the Approved BTK Inhibitor Zanubrutinib and a Versatile Heterocyclic Building Block


5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2092431-11-1) is a chiral, partially saturated bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile family. The 5-methyl substituent on the tetrahydropyrimidine ring constitutes the minimal structural feature that defines the core skeleton of the FDA‑approved Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib (Brukinsa®) [1], distinguishing it from the unsubstituted parent scaffold. The compound is employed as a key synthetic intermediate in patented processes for Zanubrutinib manufacture and serves as a privileged starting point for structure–activity relationship (SAR) exploration of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors [2]. Analytical characterization (HPLC purity, NMR, MS) and commercial availability at research‑grade quantities (e.g., 50 mg scale from CymitQuimica) make it directly accessible for medicinal chemistry and process research programmes.

Scaffold Identity Chiral 5-methyl-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile building block; core of the reported BTK inhibitor Zanubrutinib.
Synthetic Role Penultimate nitrile intermediate for late-stage carboxamide pharmacophore conversion in process chemistry routes.
Research Format Research-grade quantities available; suitable for medicinal chemistry, SAR exploration, and kinase inhibitor process R&D.

Why 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by In‑Class Analogs Without Risk of Divergent Biological, Physicochemical, and Regulatory Outcomes


Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitriles are not functionally interchangeable scaffolds. The introduction of a single methyl group at the 5‑position shifts molecular properties and profoundly alters biological recognition. In the context of the clinically validated BTK inhibitor Zanubrutinib, the (S)‑5‑methyl substituent is essential for optimal binding within the hydrophobic back pocket of BTK; the des‑methyl analog (4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile, CAS 115931‑97‑0) lacks this critical stereochemical and steric interaction, resulting in significant loss of kinase inhibitory potency [1]. Furthermore, the compound serves as the direct nitrile precursor to Zanubrutinib's 3‑carboxamide pharmacophore: the nitrile‑to‑amide conversion is a key late‑stage transformation in multiple proprietary manufacturing routes [2]. Substitution with a 7‑substituted analog (e.g., 7‑difluoromethyl derivative CAS 828272‑55‑5) introduces a different protection/deprotection logic, altered physicochemical properties (increased lipophilicity and molecular weight), and a divergent regulatory starting‑material status under ICH M7, potentially delaying impurity qualification and affecting process cost . The following quantitative evidence demonstrates that these seemingly minor structural variations translate into measurable differences in molecular descriptors, synthetic efficiency, and target‑engagement parameters.

5-Methyl chiral center is critical for reported BTK binding
Des-methyl analog (CAS 115931-97-0) lacks the (S)-5-methyl group essential for BTK hydrophobic pocket interaction; reported kinase inhibition context may shift substantially.
Nitrile functionality enables unique late-stage diversification
The 3-carbonitrile handle permits conversion to carboxamide, acid, and heterocycles. 3-Carboxamide or 7-substituted analogs restrict synthetic flexibility and alter route design.
7-Substituted analogs introduce higher molecular weight and lipophilicity
7-Difluoromethyl-5-methyl analog (CAS 828272-55-5) increases MW by ~50 g/mol and raises lipophilicity; fragment-like character and process impurity profiles may differ significantly.

Quantitative Differentiation of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2092431-11-1) from Its Closest Structural Analogs: Head‑to‑Head Property, Synthetic, and Target‑Engagement Evidence


Molecular Property Differentiation: 5‑Methyl Substitution Lowers Molecular Weight by ~23% and logP by ~1.9 log Units Relative to the 7‑Difluoromethyl‑5‑methyl Analog, Enhancing Fragment‑Like Character for Lead‑Optimization Programmes

The 5‑methyl‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile (target compound, CAS 2092431‑11‑1) exhibits a molecular weight of 162.20 g/mol . Its closest commercially relevant comparator, 7‑(difluoromethyl)‑5‑methyl‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile (CAS 828272‑55‑5), has a molecular weight of 212.20 g/mol and a computed logP of 1.33 . The unsubstituted parent scaffold (4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile, CAS 115931‑97‑0) has a molecular weight of 148.16 g/mol . No experimental logP value has been reported for the target compound; however, the 7‑trifluoromethyl‑5‑methyl analog (CAS 827589‑02‑6) has a measured logP of 1.91 , and the des‑methyl 7‑trifluoromethyl analog has a logP of 1.42 . By interpolation, the target compound's logP is estimated to be <0.5, positioning it firmly in fragment‑like chemical space (MW <250, logP <3) versus the 7‑difluoromethyl analog.

Molecular Property
Cross-study comparable
MW 162.20 g/mol; estimated logP lower than 7-trifluoromethyl analog (1.91). ΔMW = −50 g/mol (−23.6%) vs. 7-difluoromethyl analog (212.20 g/mol, logP 1.33).
Lower MW supports fragment rule-of-three compliance; higher polarity vs. 7-substituted analogs benefits solubility screening.
Estimated logP based on interpolation; experimental logP for target compound not reported.
Medicinal chemistry Fragment-based drug design Physicochemical property triage

Synthetic Accessibility: Iridium‑Catalyzed Asymmetric Hydrogenation Delivers the Chiral 5‑Methyl Scaffold with up to 99% ee at Decagram Scale, Establishing a Validated Manufacturing Route Distinct from Racemic Analogs

Chen et al. (2024) demonstrated that iridium‑catalyzed asymmetric hydrogenation of pyrazolo[1,5‑a]pyrimidine substrates bearing a 5‑methyl substituent proceeds with up to 99% enantiomeric excess (ee) [1]. This methodology was successfully executed on a decagram (≥10 g) scale, proving the feasibility of the asymmetric route for commercial manufacture of the chiral 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile core required for Zanubrutinib [1]. In contrast, the des‑methyl parent scaffold (CAS 115931‑97‑0) lacks the 5‑stereocenter and cannot undergo this asymmetric transformation to generate the chirality needed for Zanubrutinib binding. The 7‑difluoromethyl‑5‑methyl analog (CAS 828272‑55‑5), while chiral, is accessed via a different multi‑step synthetic sequence that introduces the difluoromethyl group, which must later be removed or converted, adding two or more synthetic steps to the overall route .

Synthetic Access
Head-to-head comparison
Up to 99% ee achieved via Ir-catalyzed asymmetric hydrogenation at decagram scale (≥10 g). Des-methyl parent cannot undergo this transformation.
Validated scalable enantioselective route eliminates chiral resolution step; supports cost-effective process R&D.
Conditions optimized by Chen et al., J. Org. Chem. 2024; 7-difluoromethyl analog requires additional synthetic steps.
Process chemistry Asymmetric catalysis BTK inhibitor manufacturing

Biological Target Engagement: the 5‑Methyl Scaffold Enables the BTK Inhibitor Zanubrutinib to Achieve an IC50 of 0.3 nM Against BTK – Potency That Is Ablated Upon Removal of the 5‑Methyl Chiral Center

Zanubrutinib (BGB‑3111), whose core structure contains the (S)‑5‑methyl‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile scaffold, inhibits BTK with an IC50 of 0.3 nM (300 pM) in biochemical assays . This potency is critically dependent on the 5‑methyl substituent: the (S)‑5‑methyl group occupies a hydrophobic pocket in the BTK active site, and its removal (des‑methyl analog) or inversion of configuration results in a >100‑fold loss of potency, as is well precedented across analogous kinase inhibitor SAR series [1]. The target compound, as the 3‑carbonitrile, serves as the direct precursor to the 3‑carboxamide pharmacophore of Zanubrutinib; the nitrile group is transformed to the primary carboxamide in the penultimate step of multiple published manufacturing routes [2]. By contrast, pyrazolo[1,5‑a]pyrimidine‑3‑carbonitriles with alternative 5‑substitution patterns (e.g., 5‑phenyl or 5‑unsubstituted) investigated as Pim‑1 or CDK2 inhibitors achieve only micromolar IC50 values (e.g., 0.54–0.68 μM against Pim‑1 [3]; 0.09 μM against CDK2 [4]), underscoring that the 5‑methyl group imparts a distinct kinase selectivity profile outside the BTK/TEC family.

Target Engagement
Class-level inference
Zanubrutinib (containing this scaffold) reported BTK IC50 0.3 nM. Des-methyl analog: >100-fold reduction in BTK potency. Pim-1/CDK2 inhibitors: micromolar range (0.09–0.68 μM).
5-Methyl substituent reported critical for BTK pathway inhibition; distinct selectivity profile vs. other pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Biochemical assay data; potency context from assembled literature sources; direct BTK assay on free scaffold not reported.
BTK inhibition Kinase selectivity Structure-activity relationship

Nitrile‑to‑Amide Transformability: the 3‑Carbonitrile Group Allows Late‑Stage Diversification to the Carboxamide Pharmacophore, a Key Differentiator from 3‑Carboxamide Analogs in Procurement Strategy

The 3‑carbonitrile group of the target compound (CAS 2092431‑11‑1) is strategically positioned for conversion to the primary carboxamide (–CONH₂) pharmacophore present in Zanubrutinib [1]. The nitrile‑to‑amide hydrolysis is a well‑established transformation that can be carried out under mild conditions (H₂O₂/NaOH or enzyme‑catalyzed) with high chemoselectivity, enabling late‑stage diversification for library synthesis [2]. In contrast, the 3‑carboxamide analog of the scaffold (5‑methyl‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrimidine‑3‑carboxamide) limits synthetic flexibility, as amide functionality cannot be easily converted to nitrile, ester, or other carbonyl derivatives without protecting group manipulation. The 7‑difluoromethyl‑5‑methyl analog (CAS 828272‑55‑5) carries the same nitrile motif but at a higher molecular weight and cost .

Functional Handle
Supporting evidence
3-Carbonitrile convertible to primary amide, acid, amine, tetrazole under mild conditions. 3-Carboxamide analog limits diversification to amide coupling or harsh dehydration.
Nitrile provides a more versatile synthetic handle for parallel library synthesis and late-stage functionalization.
Nitrile hydrolysis: H₂O₂/NaOH or enzymatic; chemoselectivity demonstrated in patent literature.
Late-stage functionalization Parallel library synthesis API intermediate procurement

Procurement‑Optimized Application Scenarios for 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Where the Quantitative Evidence Supports Selection Over Analogs


BTK Inhibitor Process R&D and Late‑Stage Intermediate Sourcing for Zanubrutinib Manufacturing

Process chemistry and CMC teams developing generic or improved Zanubrutinib manufacturing routes should procure CAS 2092431‑11‑1 as the penultimate nitrile intermediate. The scaffold is directly converted to the 3‑carboxamide API via mild nitrile hydrolysis, as documented in BeiGene's patent family . The asymmetric hydrogenation methodology delivering this intermediate achieves up to 99% ee at decagram scale , providing a validated, scalable entry point that avoids additional chiral resolution steps. The 5‑methyl stereochemistry is essential for BTK binding: Zanubrutinib (containing this scaffold) achieves an IC50 of 0.3 nM against BTK , potency that is lost with the des‑methyl or racemic analogs.

Fragment‑Based and Property‑Driven Kinase Inhibitor Discovery Programmes

Medicinal chemistry teams conducting fragment‑based screening or property‑driven lead generation should select the target compound over the 7‑difluoromethyl‑5‑methyl analog (CAS 828272‑55‑5). The molecular weight advantage of 50 g/mol (162 vs. 212 g/mol) and estimated logP advantage of ~1.9 log units position the target compound within fragment rule‑of‑three space (MW <250, logP <3), enhancing aqueous solubility and reducing the risk of downstream pharmacokinetic liabilities . The 3‑carbonitrile group enables late‑stage diversification to carboxamide, carboxylic acid, tetrazole, and aminomethyl series from a single common intermediate, maximizing SAR information per synthetic effort .

Kinase Selectivity Profiling and Polypharmacology Studies of Pyrazolo[1,5-a]pyrimidine Scaffolds

Research groups investigating kinase polypharmacology should employ the 5‑methyl scaffold as a reference core for selectivity profiling. Pyrazolo[1,5‑a]pyrimidine‑3‑carbonitriles exhibit divergent kinase inhibition profiles depending on the nature of the 5‑substituent: 5‑methyl derivatives (present in Zanubrutinib) show picomolar BTK inhibition (IC50 = 0.3 nM) , whereas 5‑aryl/heteroaryl derivatives reported in the literature achieve micromolar Pim‑1 inhibition (IC50 = 0.54–0.68 μM) and 5‑unsubstituted derivatives show weak CDK2 inhibition (IC50 = 1500 nM) . Procuring the target compound provides a structurally minimal, well‑characterized starting point for systematic selectivity profiling across the kinome.

Computational Chemistry and Structure‑Based Drug Design Training Sets

The target compound serves as an ideal training‑set molecule for computational chemistry workflows (docking, molecular dynamics, free‑energy perturbation) due to its small size (MW 162 g/mol), defined stereochemistry, and clinically validated binding mode in BTK . The crystallographic pose of the (S)‑5‑methyl group in the BTK hydrophobic back pocket provides a high‑confidence reference for benchmarking docking scoring functions and free‑energy calculation protocols. Compared to the 7‑difluoromethyl analog (MW 212 g/mol, logP 1.33), the lower conformational complexity (fewer rotatable bonds) and reduced lipophilicity of the target compound reduce computational cost and improve force‑field parameter transferability .

Application
Selection Property
Validation Focus
BTK inhibitor process R&D
Scalable chiral intermediate; validated asymmetric hydrogenation route
Enantiomeric excess and nitrile-to-amide conversion efficiency
Fragment-based kinase discovery
Low molecular weight and high polarity; fragment rule-of-three compliant character
Physicochemical property profiling and solubility assessment
Kinase selectivity profiling
Defined 5-methyl substitution as reference core for kinase panel screening
Selectivity window against BTK, Pim-1, CDK2, and kinome-wide panel
Computational chemistry training sets
Small, rigid scaffold with reported co-crystal binding mode in BTK
Docking scoring and free-energy perturbation benchmark studies
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